3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
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Overview
Description
3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula C20H30N2O3 . This compound is known for its unique structural features, which include a diethylamino group attached to a phenyl ring, a carbamoyl group, and a trimethylcyclopentane carboxylic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethylamino phenyl intermediate: This step involves the reaction of diethylamine with a suitable phenyl derivative under controlled conditions.
Carbamoylation: The intermediate is then subjected to carbamoylation using a carbamoyl chloride derivative.
Cyclopentane ring formation: The final step involves the formation of the trimethylcyclopentane ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- This compound derivatives
- Other carbamoyl-substituted cyclopentane carboxylic acids
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, phenyl ring, and trimethylcyclopentane carboxylic acid moiety makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-22(7-2)15-10-8-14(9-11-15)21-17(23)16-12-13-20(5,18(24)25)19(16,3)4/h8-11,16H,6-7,12-13H2,1-5H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIEPVTIVMMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387051 |
Source
|
Record name | 3-{[4-(Diethylamino)phenyl]carbamoyl}-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5976-56-7 |
Source
|
Record name | 3-{[4-(Diethylamino)phenyl]carbamoyl}-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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